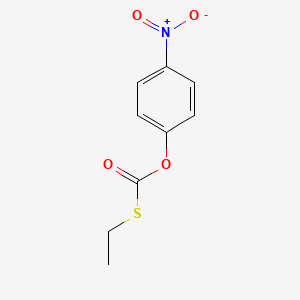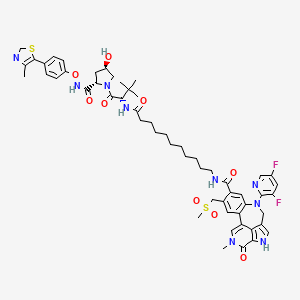
PROTAC BRD4 Degrader-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC BRD4 Degrader-3 is a compound designed to target and degrade bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which uses small molecules to induce the degradation of specific proteins by the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extra-terminal domain (BET) family and plays a crucial role in regulating gene expression, making it a significant target for therapeutic interventions, particularly in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD4 Degrader-3 involves the conjugation of a ligand for BRD4 with a ligand for an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Ligand Synthesis: The ligands for BRD4 and the E3 ligase are synthesized separately. Commonly used ligands include JQ1 for BRD4 and thalidomide for the E3 ligase cereblon.
Linker Attachment: A linker is attached to one of the ligands. The choice of linker can significantly affect the efficacy and selectivity of the PROTAC.
Conjugation: The two ligands are conjugated through the linker to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and stability of the compound. This typically includes:
Optimization of Reaction Conditions: Scaling up requires optimizing reaction conditions to maximize yield and minimize impurities.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the compound’s purity.
Quality Control: Rigorous quality control measures are implemented to ensure batch-to-batch consistency.
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC BRD4 Degrader-3 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of BRD4, facilitated by the E3 ligase recruited by the PROTAC.
Proteasomal Degradation: Following ubiquitination, BRD4 is recognized and degraded by the proteasome.
Common Reagents and Conditions
Ligands: JQ1 for BRD4 and thalidomide for cereblon.
Linkers: Various linkers can be used, including polyethylene glycol (PEG) and alkyl chains.
Reaction Conditions: Typical conditions include room temperature reactions in organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).
Major Products
The major product of these reactions is the polyubiquitinated BRD4, which is subsequently degraded by the proteasome .
Applications De Recherche Scientifique
PROTAC BRD4 Degrader-3 has a wide range of scientific research applications:
Cancer Research: It is used to study the role of BRD4 in cancer and to develop potential cancer therapies.
Epigenetics: The compound is used to investigate the role of BRD4 in epigenetic regulation and gene expression.
Drug Development: It serves as a tool for developing new drugs targeting BRD4 and other BET family proteins.
Biomolecular Condensates: Researchers use it to study the formation and regulation of biomolecular condensates, which are involved in various cellular processes.
Mécanisme D'action
PROTAC BRD4 Degrader-3 works by bringing BRD4 and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination of BRD4. The ubiquitinated BRD4 is then recognized and degraded by the proteasome. This process effectively reduces the levels of BRD4 in the cell, disrupting its role in gene regulation and inhibiting cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
PROTAC BRD4 Degrader-1: Another BRD4-targeting PROTAC with a different linker and E3 ligase ligand.
PROTAC BRD4 Degrader-2: Similar to Degrader-3 but with modifications to improve selectivity and potency.
MZ1: A well-known BRD4 degrader that uses a different E3 ligase ligand.
Uniqueness
PROTAC BRD4 Degrader-3 is unique due to its specific linker and ligand combination, which provides improved selectivity and potency compared to other BRD4 degraders. Its design allows for efficient degradation of BRD4 while minimizing off-target effects .
Propriétés
Formule moléculaire |
C55H65F2N9O9S2 |
|---|---|
Poids moléculaire |
1098.3 g/mol |
Nom IUPAC |
8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenoxy]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |
InChI |
InChI=1S/C55H65F2N9O9S2/c1-32-48(76-31-61-32)33-16-18-38(19-17-33)75-63-52(70)44-23-37(67)28-66(44)54(72)49(55(2,3)4)62-45(68)15-13-11-9-7-8-10-12-14-20-58-51(69)39-24-43-40(21-34(39)30-77(6,73)74)41-29-64(5)53(71)47-46(41)35(25-59-47)27-65(43)50-42(57)22-36(56)26-60-50/h16-19,21-22,24-26,29,31,37,44,49,59,67H,7-15,20,23,27-28,30H2,1-6H3,(H,58,69)(H,62,68)(H,63,70)/t37-,44+,49-/m1/s1 |
Clé InChI |
NIIZCTGOGSKWQJ-GADVMVDOSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)ONC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)ONC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


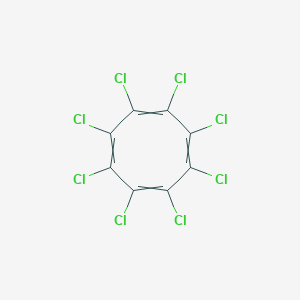

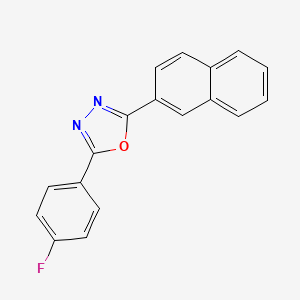
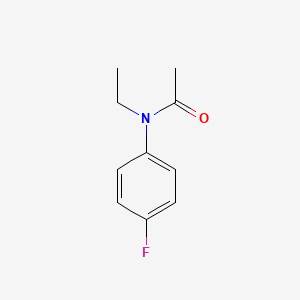
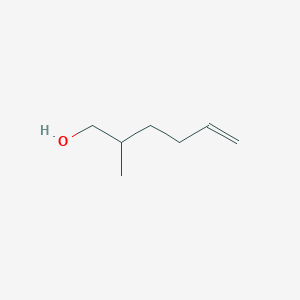
![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)
![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)
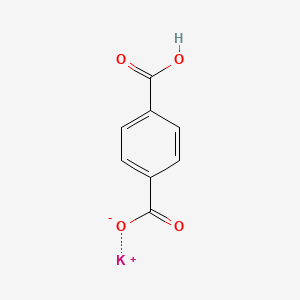
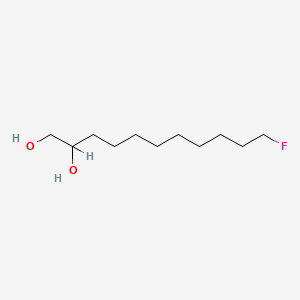
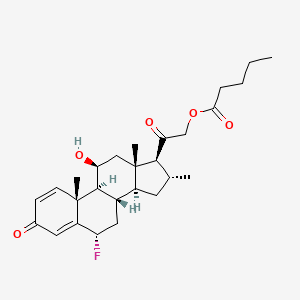
![N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13423710.png)
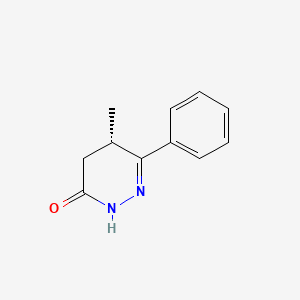
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)
